REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[F:4][C:5]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10](F)[CH:9]=1)([F:7])[F:6].O>CO>[CH3:1][O:2][C:10]1[CH:9]=[C:8]([C:5]([F:7])([F:6])[F:4])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13] |f:0.1|
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Name
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sodium methoxide
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 3.18 g
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=O)C=CC(=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |